N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide
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Overview
Description
Thiazolidines are a class of organic compounds with a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in various forms throughout nature and are present in numerous biological compounds . They are used in the synthesis of valuable organic combinations due to the presence of sulfur, which enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of thiazolidines consists of a five-membered ring with sulfur at the first position and nitrogen at the third position . The presence of these heteroatoms gives thiazolidines their unique chemical and biological properties .Chemical Reactions Analysis
Thiazolidines can undergo various chemical reactions due to the presence of sulfur and nitrogen in their structure. For example, they can react with 1,2-aminothiols and aldehydes to form a thiazolidine product .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidines can vary depending on their specific structure. For example, the molecular formula of a similar compound, N’- [3- (1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide, is C12H15N3O4S, and its molecular weight is 297.33 .Scientific Research Applications
Antiallergy Activity
A study by Hargrave et al. (1983) described the synthesis and testing of N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity in the rat PCA model. These derivatives showed significant potency, surpassing that of disodium cromoglycate, a known antiallergy agent, highlighting their potential as potent, orally active antiallergy agents (Hargrave, Hess, & Oliver, 1983).
Antimicrobial Agents
Research conducted by Desai, Dodiya, & Shihora (2011), and others, has synthesized various thiazolidinone derivatives with demonstrated in vitro antibacterial and antifungal activities. These studies illustrate the compound's efficacy against multiple bacterial and fungal strains, showcasing its potential as a broad-spectrum antimicrobial agent (Desai, Dodiya, & Shihora, 2011).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The results indicated moderate to excellent anticancer activity, with some derivatives performing better than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antidiabetic Agents
Nomura et al. (1999) prepared a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in search of antidiabetic agents, identifying KRP-297 as a promising candidate for diabetes mellitus treatment due to its positive inotropic activity in anesthetized dogs (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The future research in this field could focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is being explored with respect to yield, purity, selectivity, and pharmacokinetic activity .
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c17-7-5-14-12(18)13(19)15-10-3-1-4-11(9-10)16-6-2-8-22(16,20)21/h1,3-4,9,17H,2,5-8H2,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKLDEIVTRRWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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